Mechanism of Action of 5-Hydroxy-3,4-dihydroquinazolin-4-one: A Versatile Pharmacophore in Enzyme Inhibition
Mechanism of Action of 5-Hydroxy-3,4-dihydroquinazolin-4-one: A Versatile Pharmacophore in Enzyme Inhibition
Executive Summary & Structural Rationale
The compound 5-hydroxy-3,4-dihydroquinazolin-4-one (5-OH-DHQZ, CAS: 135106-44-4) is a highly privileged, low-molecular-weight structural motif utilized extensively in rational drug design. With a monoisotopic mass of 162.04 Da and an optimal predicted XlogP of 0.9, it serves as an ideal fragment-based starting point for developing potent enzyme inhibitors[1].
Unlike generic heterocyclic scaffolds, 5-OH-DHQZ possesses a highly specific electronic architecture. The quinazolin-4-one core acts as a bioisostere of the adenine ring of ATP. The N3-H and C4=O functional groups form a bidentate hydrogen-bond donor/acceptor pair, which is critical for anchoring the molecule into the highly conserved hinge regions of various kinases[2]. Crucially, the hydroxyl group at the 5-position introduces a unique electronic perturbation: it acts as an electron-donating group via resonance, enriching the electron density of the pyrimidine-fused benzene ring to enhance π−π stacking with hydrophobic pocket residues. Furthermore, the 5-OH group serves as a critical synthetic handle for attaching solubilizing moieties that project into the solvent channel, a strategy famously utilized in the development of c-Src and VEGF receptor tyrosine kinase inhibitors[3].
Primary Mechanism: ATP-Competitive Kinase Inhibition
The most well-characterized mechanism of action for 5-OH-DHQZ and its derivatives is the ATP-competitive inhibition of receptor tyrosine kinases (e.g., c-Src, EGFR) and serine/threonine kinases (e.g., Aurora Kinase A)[2][3].
When 5-OH-DHQZ enters the kinase catalytic domain, it physically occludes the ATP-binding pocket. The lactam motif (N3-H and C4=O) mimics the Watson-Crick base-pairing face of adenine, forming robust hydrogen bonds with the backbone amides of the hinge region (e.g., Met341 in c-Src). By preventing ATP from binding, the inhibitor halts the transfer of the terminal phosphate to downstream substrate proteins, effectively shutting down the signal transduction cascades responsible for uncontrolled cellular proliferation.
Figure 1: Mechanism of c-Src/EGFR signaling pathway inhibition by 5-OH-DHQZ.
Polypharmacology: Slow-Binding Kinetics in Epigenetic Targets
Beyond kinase inhibition, the quinazolin-4-one class has emerged as a potent inhibitor of epigenetic enzymes, specifically Histone Deacetylases (HDACs)[4].
Unlike classical fast-on/fast-off inhibitors, quinazolin-4-one derivatives often function as slow-binding inhibitors . They follow a two-step induced-fit mechanism ( E+I⇌EI⇌EI∗ ). The initial collision forms a loose complex ( EI ), followed by a slow conformational isomerization of the enzyme into a tightly bound, highly stable state ( EI∗ ). This extended target residence time translates to prolonged pharmacodynamic efficacy in vivo, even after the free drug has been cleared from systemic circulation.
Quantitative Data Summaries
Table 1: Physicochemical & ADMET Profile of 5-OH-DHQZ
| Property | Value | Implication for Drug Design |
| Molecular Formula | C8H6N2O2[1] | Low molecular weight allows for extensive functionalization. |
| Monoisotopic Mass | 162.04 Da[1] | High ligand efficiency (LE) during fragment screening. |
| Predicted XlogP | 0.9[1] | Excellent aqueous solubility; optimal for oral bioavailability. |
| H-Bond Donors/Acceptors | 2 / 3 | Bidentate hinge-binding capability. |
| AMES Toxicity | Negative[5] | Non-mutagenic core, reducing late-stage attrition risks. |
Table 2: Representative Target Affinity Matrix (Core & Derivatives)
| Target Enzyme | Primary Mechanism of Action | Binding Kinetics | IC50 / Ki Range |
| c-Src Kinase | ATP-Competitive (Hinge Binder) | Fast-on / Fast-off | Low µM (Fragment) |
| EGFR | ATP-Competitive | Fast-on / Fast-off | Sub-µM (Derivatives) |
| HDAC6 | Active Site Coordination | Slow-binding ( EI∗ ) | Nanomolar |
| Aurora Kinase A | ATP-Competitive | Fast-on / Fast-off | Low µM |
Self-Validating Experimental Workflows
To accurately profile 5-OH-DHQZ and its derivatives, specific assay architectures must be employed to bypass the intrinsic limitations of the molecule (e.g., auto-fluorescence) and capture its complex binding kinetics.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality & Rationale: Quinazolin-4-ones possess conjugated aromatic systems that frequently exhibit auto-fluorescence in standard biochemical assays, leading to false-positive inhibition readouts. TR-FRET utilizes a Europium (Eu) chelate with a long emission half-life. By introducing a ~100 µs measurement delay, short-lived compound auto-fluorescence decays completely before the signal is recorded, ensuring absolute data integrity.
Step-by-Step Methodology:
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Reagent Assembly: Prepare a master mix containing recombinant c-Src kinase, ATP (at the Km concentration), and a biotinylated peptide substrate in kinase assay buffer (HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).
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Compound Titration: Dispense a 10-point, 3-fold serial dilution of 5-OH-DHQZ into a 384-well low-volume plate.
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Reaction Initiation: Add the kinase/substrate master mix to the compound wells and incubate for 60 minutes at room temperature.
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Detection Phase: Add the stop/detection solution containing EDTA (to chelate Mg2+ and halt the reaction), Streptavidin-APC (binds biotinylated substrate), and Eu-labeled anti-phosphotyrosine antibody.
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Readout & Validation: Read the plate using a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
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Self-Validation (Quality Control): Calculate the Z'-factor using positive (Staurosporine) and negative (DMSO) controls. The assay is only validated if Z′>0.5 .
Protocol 2: Surface Plasmon Resonance (SPR) for Slow-Binding Kinetics
Causality & Rationale: Endpoint assays cannot differentiate between a low-affinity fast binder and a high-affinity slow binder. Because quinazolin-4-ones exhibit slow-binding kinetics against targets like HDACs[4], SPR is mandatory to measure the association ( kon ) and dissociation ( koff ) rates in real-time. We immobilize the enzyme rather than the small molecule to prevent masking the critical 3-NH and 5-OH pharmacophores.
Figure 2: Surface Plasmon Resonance (SPR) workflow for validating slow-binding kinetics.
Step-by-Step Methodology:
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Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of EDC and NHS.
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Target Immobilization: Dilute the target enzyme (e.g., HDAC6 or c-Src) in sodium acetate buffer (pH below the protein's pI) and inject it over the flow cell to achieve ~3000 Response Units (RU) via amine coupling. Block remaining active sites with 1M Ethanolamine.
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Analyte Injection (Multi-Cycle Kinetics): Inject 5-OH-DHQZ at 5 varying concentrations (ranging from 0.1x to 10x the estimated Kd ) over the active and reference flow cells. Crucially, allow a dissociation phase of at least 30 minutes to capture slow off-rates.
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Regeneration: If the compound does not fully dissociate, inject a brief pulse of 10 mM Glycine-HCl (pH 2.0) to regenerate the surface.
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Self-Validation (Data Fitting): Fit the resulting sensorgrams to a two-state reaction model. The data is validated only if the χ2 value of the fit is less than 10% of the maximum analyte response ( Rmax ).
References
- PubChemLite - 5-hydroxy-3,4-dihydroquinazolin-4-one (C8H6N2O2)
- Quinazoline Derivatives (US Patent 7,049,438 B2)
- Source: Journal of Medicinal Chemistry (ACS Publications)
- Antiproliferative Activity of a New Quinazolin-4(3H)
- In Silico Identification of Potential Inhibitors of Substituted Quinazolin-4-One Source: Research Journal of Pharmacy and Technology URL
Sources
- 1. PubChemLite - 5-hydroxy-3,4-dihydroquinazolin-4-one (C8H6N2O2) [pubchemlite.lcsb.uni.lu]
- 2. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rjptonline.org [rjptonline.org]
